1,3-Bis(2-bromoethoxy)-5-iodobenzene
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Overview
Description
1,3-Bis(2-bromoethoxy)-5-iodobenzene is an organic compound characterized by the presence of bromine and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-bromoethoxy)-5-iodobenzene typically involves the reaction of 1,3-dihydroxy-5-iodobenzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
1,3-dihydroxy-5-iodobenzene+2×2-bromoethanolK2CO3,refluxthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-bromoethoxy)-5-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The iodine atom can be reduced to a less reactive form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic Substitution: Products include azides, thiols, or amines substituted at the bromine positions.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include deiodinated benzene derivatives.
Scientific Research Applications
1,3-Bis(2-bromoethoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a radiolabeling agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-bromoethoxy)-5-iodobenzene involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive compounds. The presence of bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-bromoethoxy)benzene: Lacks the iodine atom, making it less versatile in certain reactions.
1,3-Dibromo-5-iodobenzene: Lacks the ethoxy groups, limiting its use in nucleophilic substitution reactions.
1,3-Bis(2-chloroethoxy)-5-iodobenzene: Chlorine atoms are less reactive than bromine, affecting the compound’s reactivity.
Uniqueness
1,3-Bis(2-bromoethoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide a balance of reactivity and stability
Biological Activity
1,3-Bis(2-bromoethoxy)-5-iodobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C11H10Br2I1O2
- Molecular Weight : 405.01 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against certain bacterial strains.
- Larvicidal Activity : Research has shown that derivatives of similar compounds exhibit high larvicidal efficacy against mosquito larvae, particularly Aedes aegypti.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Cell Membranes : The bromine and iodine substituents may enhance the compound's ability to penetrate cell membranes, leading to cytotoxic effects on target cells.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for bacterial survival or replication.
Antimicrobial Studies
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a notable inhibition zone against Gram-positive bacteria such as Staphylococcus aureus.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 10 |
Bacillus subtilis | 12 |
Larvicidal Activity
Another significant study focused on the larvicidal effects of related compounds. The results showed that 1-(2-bromoethoxy)-2-phenylbenzene achieved 100% larval mortality after a 24-hour exposure period.
Compound | Larval Mortality (%) | Exposure Time (hours) |
---|---|---|
1-(2-bromoethoxy)-2-phenylbenzene | 100 | 24 |
Control | 0 | - |
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds like this compound often correlates with their structural features. The presence of halogen atoms (bromine and iodine) is crucial for enhancing biological activity due to their electronegative nature and ability to form strong interactions with biological targets.
Properties
CAS No. |
916905-33-4 |
---|---|
Molecular Formula |
C10H11Br2IO2 |
Molecular Weight |
449.90 g/mol |
IUPAC Name |
1,3-bis(2-bromoethoxy)-5-iodobenzene |
InChI |
InChI=1S/C10H11Br2IO2/c11-1-3-14-9-5-8(13)6-10(7-9)15-4-2-12/h5-7H,1-4H2 |
InChI Key |
FNMJQKOSJYFQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCBr)I)OCCBr |
Origin of Product |
United States |
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